molecular formula C21H22N2O B1470847 3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole CAS No. 1352550-72-1

3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole

Cat. No.: B1470847
CAS No.: 1352550-72-1
M. Wt: 318.4 g/mol
InChI Key: HDARUHQXURTTIH-UHFFFAOYSA-N
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Description

The compound “3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and four carbon atoms. The presence of a methoxy group (-OCH3) suggests that it might have some ether-like properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (indole and phenyl groups) could contribute to the compound’s stability. The methoxy group might influence the compound’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The indole and phenyl rings might undergo electrophilic aromatic substitution reactions. The methoxy group could potentially undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole in lab experiments is its potential pharmacological applications. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a useful tool for studying these processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of 3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a diagnostic tool for cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purity for use in lab experiments.

Scientific Research Applications

3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole has been studied for its potential pharmacological applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential use as a diagnostic tool for cancer.

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

3-[1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-24-18-8-6-16(7-9-18)15-23-12-10-17(11-13-23)20-14-22-21-5-3-2-4-19(20)21/h2-10,14,22H,11-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDARUHQXURTTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=CC2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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